2-Chloro-3-ethoxy-4-fluorobenzoic acid
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Overview
Description
2-Chloro-3-ethoxy-4-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-4-fluorobenzoic acid typically involves the introduction of chloro, ethoxy, and fluoro groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired substituents. The reaction conditions often involve the use of reagents such as chlorinating agents, ethylating agents, and fluorinating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethoxy-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-ethoxy-4-fluorobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-ethoxy-3-fluorobenzoic acid
- 4-Chloro-3-ethoxy-2-fluorobenzoic acid
- 3-Chloro-2-fluorobenzoic acid
Uniqueness
2-Chloro-3-ethoxy-4-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its isomers and other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities .
Properties
Molecular Formula |
C9H8ClFO3 |
---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
2-chloro-3-ethoxy-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-6(11)4-3-5(7(8)10)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
QOXGLBCIGFGXHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)C(=O)O)F |
Origin of Product |
United States |
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